molecular formula C15H21NO4 B1344164 Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate CAS No. 173336-49-7

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate

Cat. No. B1344164
M. Wt: 279.33 g/mol
InChI Key: SJDFJNDHYBYLJO-UHFFFAOYSA-N
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Description

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is a complex organic compound. It is related to other compounds such as Ethyl 1-[[(benzyloxy)carbonyl]amino]-3-cyclopentene-1-carboxylate and Ethyl 3-(((Benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate , which are used in various chemical reactions and processes .


Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-(((Benzyloxy)carbonyl)(phenethyl)amino)propanoic acid, has been reported . The empirical formula is C19H21NO4 and the molecular weight is 327.37 .


Chemical Reactions Analysis

The reactions of similar compounds often involve the formation of a bond between the carbonyl carbon and an attacking nucleophile . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid, have been reported . The molecular weight is 223.04 and the IUPAC name is 2-{[((benzyloxy)carbonyl)amino]ethyl}boronic acid .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

  • Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate serves as a precursor in the synthesis of orthogonally protected amino acids, crucial for developing edeine analogs. These analogs have potential applications in pharmaceuticals, showcasing the compound's role in creating complex molecular architectures for drug development (Czajgucki et al., 2003).

Advanced Material Design

  • In the field of materials science, this compound has contributed to the fabrication of organic photodiodes. Specifically, it has been used in the synthesis of novel organic compounds with unique optical properties, suitable for photodiode applications. Such advancements highlight its role in developing new materials for electronic devices (Elkanzi et al., 2020).

Catalysis and Chemical Transformations

  • It also finds application in catalysis, particularly in transformations involving carbon dioxide. For instance, the catalytic carboxylation of aryl- and alkenylboronic esters with CO2 to produce benzoic acid derivatives and alpha, beta-unsaturated carboxylic acids illustrates its utility in facilitating environmentally beneficial reactions (Ukai et al., 2006).

Heterocyclic Chemistry

  • Its role extends to heterocyclic chemistry, where it serves as a key ingredient in synthesizing novel pyrrolo[1,2-a]pyrazine derivatives. These compounds are analogues of natural alkaloids and have potential pharmacological applications, demonstrating the compound's significance in creating bioactive molecules (Voievudskyi et al., 2016).

Complexing Agents and Ligand Synthesis

  • Additionally, it contributes to the synthesis of complexing agents, as seen in the production of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino) benzoic acids. These compounds act as new O,N,O-tridentate ligands for forming nickel(II) and copper(II) complexes, indicating its utility in coordination chemistry (Kudyakova et al., 2009).

Safety And Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed . They should be handled with care, avoiding inhalation of gases or vapours, and contact with skin or eyes .

Future Directions

Future research could focus on developing more efficient synthesis methods and exploring new reactions involving these types of compounds . The potential applications of these compounds in various fields, such as pharmaceuticals and materials science, could also be explored .

properties

IUPAC Name

ethyl 2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-4-19-13(17)15(2,3)11-16-14(18)20-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDFJNDHYBYLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate

Synthesis routes and methods

Procedure details

31 ml of 90% chloroformic acid benzyl ester are slowly added, at 0°-5° C., to 29.04 g of 3-amino-2,2-dimethylpropionic acid ethyl ester in 500 ml of ethyl acetate and 250 ml of 1M sodium hydrogen carbonate solution. The reaction mixture is stirred for 2 hours at 0°-5° C. and extracted with ethyl acetate. The organic phases are washed with saturated sodium chloride solution and then concentrated. The evaporation residue is purified by FC (1 kg of silica gel; eluant: ethyl acetate/hexane=1:3). The title compound is obtained: Rf (ethyl acetate/hexane=1:3)=0.28.
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
29.04 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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